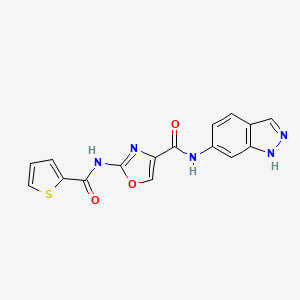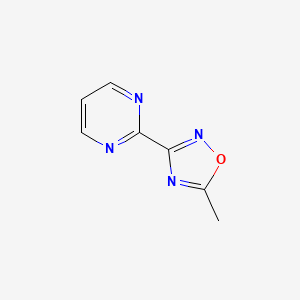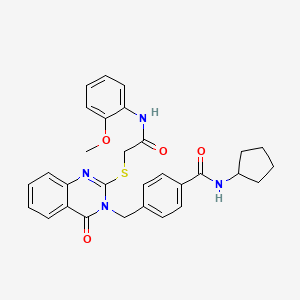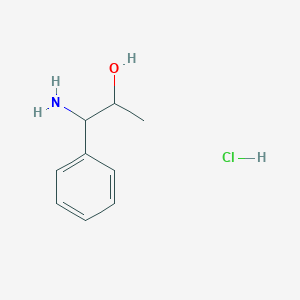![molecular formula C10H22ClNO2 B2834819 3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride CAS No. 2375273-56-4](/img/structure/B2834819.png)
3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride” is a compound with the CAS Number: 2375273-56-4 . It has a molecular weight of 223.74 . The IUPAC name for this compound is 3-((2,3-dimethylbutyl)(methyl)amino)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride” is 1S/C10H21NO2.ClH/c1-8(2)9(3)7-11(4)6-5-10(12)13;/h8-9H,5-7H2,1-4H3,(H,12,13);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Molecular Recognition and Hydrogen Bonding
One significant area of research is the study of molecular recognition processes, where compounds with similar structural attributes to 3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid; hydrochloride demonstrate the ability to form intermolecular hydrogen bonds. These hydrogen bonding interactions are crucial for understanding molecular recognition mechanisms, particularly in the development of supramolecular assemblies and pharmaceuticals. For example, compounds with dimethyl amino and hydroxy functionalities have been observed to engage in selective intermolecular hydrogen bonding, which plays a vital role in their ability to recognize and bind to other molecules in a selective manner (Wash et al., 1997).
Antimicrobial Activity
Research into N-substituted-β-amino acid derivatives, including structures that share functional similarities with 3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid; hydrochloride, has revealed promising antimicrobial properties. Derivatives containing hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, synthesized from related amino butanoic acids, have shown significant antimicrobial activity against various bacteria and fungi. This suggests potential applications in designing new antimicrobial agents that can address current challenges in treating infections and combat antibiotic resistance (Mickevičienė et al., 2015).
Biological Activity and Drug Development
The synthesis and biological evaluation of compounds structurally related to 3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid; hydrochloride, such as prenylated tyrosine derivatives, have been explored for their biological activities. These studies provide a foundation for understanding how structural modifications can influence the biological activity of a compound, which is essential in the design and development of new drugs. The ability to synthesize analogs with varying degrees of biological activity enables researchers to optimize pharmacological profiles for potential therapeutic applications (Venkateswarlu et al., 2006).
Polymorphism and Material Characterization
The study of polymorphism in pharmaceutical compounds is another area where research on analogs of 3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid; hydrochloride can provide valuable insights. Polymorphism can significantly affect the physical properties and therapeutic efficacy of pharmaceutical compounds. Research involving the characterization of polymorphic forms using spectroscopic and diffractometric techniques helps in understanding the challenges in analytical and physical characterization of complex molecules, which is crucial for ensuring the quality and consistency of pharmaceutical products (Vogt et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
3-[2,3-dimethylbutyl(methyl)amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-8(2)9(3)7-11(4)6-5-10(12)13;/h8-9H,5-7H2,1-4H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCYCWKGYVYLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CN(C)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2834737.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2834741.png)
![N,N-diethyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2834742.png)
![N-methyl-2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2834743.png)

![2-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol](/img/structure/B2834745.png)



![1-({1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]azetidin-3-yl}sulfonyl)-2,3-dihydro-1H-indole](/img/structure/B2834752.png)

![4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2834759.png)